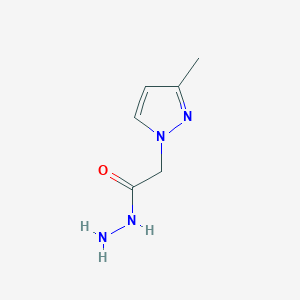

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Vue d'ensemble

Description

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide (2-MPAH) is an organic compound that has been used in numerous scientific research applications. 2-MPAH has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Biological Activities of Pyrazole Derivatives

Synthetic Approaches

Pyrazole derivatives, including 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, are synthesized using a variety of methods such as condensation followed by cyclization. These compounds have been identified as key scaffolds in medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis often involves common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under conditions ranging from simple reactions to microwave irradiation (Dar & Shamsuzzaman, 2015).

Chemical Inhibition

Pyrazole derivatives play a significant role in inhibiting cytochrome P450 isoforms in human liver microsomes, which is crucial for understanding drug–drug interactions and metabolism. The selectivity and potency of these compounds are essential for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Medicinal Perspectives

Methyl-substituted pyrazoles are highlighted for their potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The synthetic approaches for these derivatives are discussed alongside their medical significances, underscoring their role in developing new therapeutic leads (Sharma et al., 2021).

Therapeutic Targets for Neurodegenerative Disorders

Pyrazolines, a class of compounds related to pyrazoles, demonstrate significant potential in treating neurodegenerative diseases. Their neuroprotective properties are beneficial in managing Alzheimer’s disease (AD) and Parkinson’s disease (PD) through inhibiting acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B). The structural versatility of pyrazolines makes them valuable in medicinal chemistry for developing new drugs for neurodegenerative conditions (Ahsan et al., 2022).

Propriétés

IUPAC Name |

2-(3-methylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIAQNUMUGJOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)